molecular formula C4H11NO3 B137165 Tromethamine CAS No. 126850-06-4

Tromethamine

Cat. No. B137165
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

Tromethamine, also known as Tris or THAM, is an organic compound used in various clinical conditions such as cardiac bypass surgery . It acts as a proton acceptor and is used for the prevention and correction of metabolic acidosis . It is also used in the synthesis of surface-active agents and pharmaceuticals, as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and as an alkalizer .


Synthesis Analysis

Tromethamine is a useful compound in pharmaceutical formulations acting as a buffering agent, an alkalizer, an emulsifying agent, or a counterion for acidic drug substances . Its determination in pharmaceutical formulations has been challenging due to the lack of a chromophore. Various derivatization reagents have been used to modify tromethamine, allowing detection and determination by high-performance liquid chromatography (HPLC) and spectrophotometry . Ion chromatography (IC) can be used for direct determination of tromethamine, as it does not require a chromophore for detection .


Molecular Structure Analysis

Tromethamine has a molecular formula of C4H11NO3 and a monoisotopic weight of 121.073893223 . It is also known by other names such as 1,1,1-tris(hydroxymethyl)methanamine, 2-Amino-2-(hydroxymethyl)-1,3-propanediol, aminotris(hydroxymethyl)methane, THAM, Tris, Tris(hydroxymethyl)aminomethane, Trometamol .


Chemical Reactions Analysis

Tromethamine contains a primary amine and thus undergoes the reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .


Physical And Chemical Properties Analysis

Tromethamine is a more effective buffer than bicarbonate at physiological conditions (pH 7.8; 37°C) . The alkalinity of the pure base solution of tromethamine erodes ordinary glass and requires alkaline-resistant glass .

Scientific Research Applications

Ion Chromatographic Method for Tromethamine Determination

Tromethamine is utilized as a buffering, alkalizing, and emulsifying agent in pharmaceutical and cosmetic preparations. A study developed an ion chromatographic method with conductivity detection for rapid and quantitative determination of tromethamine in pharmaceutical matrices. This method proved specific and suitable for pharmaceutical assay applications, providing accuracy and precision (Hall et al., 1995).

Tromethamine in Severe Head Injury Management

Tromethamine has been explored for its effectiveness in resolving cerebral and cerebrospinal fluid (CSF) acidosis, especially after head trauma. It does not undergo metabolism and is primarily excreted by the kidneys. A randomized clinical trial investigated its impact on the management of head injury patients, using Glasgow Outcome Scale (GOS) as the primary endpoint (Wolf et al., 1993).

Tromethamine in Lipid-based Formulations

Tromethamine's role as a UV-transparent amine base excipient in a self-emulsifying drug delivery system-soft gelatin capsule (SEDDS-SGC) formulation was investigated. It acts as an emulsification agent and improves solubilization of the active drug. HPLC with evaporative light scattering detection (ELSD) was used to monitor its stability in the formulation (Rodriguez et al., 2015).

Tromethamine in Ophthalmic Solutions

A capillary electrophoresis method with indirect UV detection was developed for determining tromethamine in eye-care pharmaceuticals. The method showed good linearity, precision, accuracy, and recovery for tromethamine in ophthalmic solutions (McArdle & Meehan, 1998).

Tromethamine in Peritoneal Dialysis

Research indicated that tromethamine might enhance diffusion of substances across the peritoneal membrane. In rabbits, tromethamine increased the dialysis rate of urea, suggesting an unknown mechanism that accelerates dialysis (McLean et al., 1967).

Future Directions

Tromethamine is extensively used in biochemistry and molecular biology as a component of buffer solutions . In medicine, it is occasionally used as a drug, given in intensive care for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances . Some medications are formulated as the “tromethamine salt” including Hemabate (carboprost as trometamol salt), and "ketorolac trometamol" . Future research may focus on exploring more medical applications of Tromethamine.

Relevant Papers

A recent paper highlighted the use of a novel formulation of ketorolac tromethamine (NTM-001) delivered as a 12.5-mg intravenous (IV) bolus followed immediately by 3.5 mg/h continuous infusion over 24 h . Another paper discussed the combination of the anti-inflammatory effect of pelubiprofen with the gastric protective function of tromethamine salt .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
Record name TROMETHAMINE
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Product Name

Tromethamine

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS RN

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Record name Tromethamine
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Record name TROMETHAMINE
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Record name TROMETHAMINE
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Record name Tromethamine
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Melting Point

171-172 °C
Record name TROMETHAMINE
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Synthesis routes and methods I

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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0.1%

Synthesis routes and methods II

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
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solution
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24.9 mg
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11.6 mg
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THF DMF
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1 mL
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Synthesis routes and methods III

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
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solution
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0.5 mL
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2 mL
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polymyxin B Tris NaCl
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30 μL
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Synthesis routes and methods IV

Procedure details

Hybridoma supernatant (100-500 ml) was supplemented with 200 mM Tris/HCl buffer (pH 7.0) and solid NaCl to give final concentrations of 20 mM Tris and 3M NaCl, respectively. The supernatant was then clarified by centrifugation at 5500×g for 10 minutes. A 1 ml protein G affinity chromatography column (Protein G Sepharose Fast Flow, Amersham-Pharmacia) was washed with 15 ml 20 mM Tris/Cl pH 7.0 and afterwards equilibrated with 10 ml of 20 mM Tris/Cl buffer pH 7.0 containing 3M NaCl. The hybridoma supernatant containing 3M NaCl was then loaded onto the column by gravity. The column was washed with 15 ml of 20 mM Tris/Cl buffer, pH 7.0, containing 3M NaCl. Bound IgG was further eluted with 12 ml glycine/HCl buffer pH 2.8 and 1 ml fractions were collected. 100 μl of 1M Tris pH 9.0 were added to each fraction for neutralization. Fractions containing the IgG were identified by mixing 50 μl with 150 μl of a staining solution (BioRad concentrate, 1:5 diluted with water) in wells of a microplate. Positive fractions were pooled, concentrated to 1 ml in an ultrafiltration concentrator device (Centricon Plus 20, Amicon) according to the manufacturer. The concentrate was diluted with. 19 ml TBS (20 mM Tris/Cl buffer pH 7.0 containing 150 mM NaCl) and again concentrated to 1 ml. The diluting-concentrating step was repeated for two more times in order to bring IgG into TBS.
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Synthesis routes and methods V

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tromethamine
Reactant of Route 2
Tromethamine
Reactant of Route 3
Tromethamine
Reactant of Route 4
Tromethamine
Reactant of Route 5
Tromethamine
Reactant of Route 6
Tromethamine

Citations

For This Compound
29,100
Citations
N Vadivelu, AM Gowda, RD Urman, S Jolly… - Pain …, 2015 - Wiley Online Library
Opioids have long been used for analgesic purposes for a wide range of procedures. However, the binding of these drugs to opiate receptors has created various challenges to the …
Number of citations: 124 onlinelibrary.wiley.com
DR Brocks, F Jamali - Clinical pharmacokinetics, 1992 - Springer
Ketorolac is a new chiral nonsteroidal anti-inflammatory drug (NSAID) which is marketed for analgesia as the racemate. The drug is administered as the water soluble tromethamine salt …
Number of citations: 154 link.springer.com
VR Sinha, RV Kumar, G Singh - Expert opinion on drug delivery, 2009 - Taylor & Francis
Ketorolac tromethamine (KT) is a non-steroidal anti-inflammatory drug that belongs to the class of heteroaryl acetic acid derivatives. It is a non-selective cyclooxygenase (COX) inhibitor, …
Number of citations: 97 www.tandfonline.com
WH Rooks - … : The Journal of Human Pharmacology and Drug …, 1990 - Wiley Online Library
Ketorolac tromethamine is a highly potent member of a class of compounds having both analgesic and antiinflammatory activity. In animal pain models using underlying inflammation, …
KA Conrad, TC Fagan, MJ Mackie… - Clinical Pharmacology …, 1988 - Wiley Online Library
Ketorolac tromethamine, an analgesic agent with prostaglandin synthetase–inhibiting activity, is more active than aspirin in vitro in inhibiting collagen– or arachidonic acid–induced …
Number of citations: 133 ascpt.onlinelibrary.wiley.com
DA O'Hara, RJ Fragen, M Kinzer… - Clinical Pharmacology …, 1987 - Wiley Online Library
Ketorolac tromethamine, a nonnarcotic, prostaglandin synthesis‐inhibiting analgesic, was compared with morphine sulfate for relief of moderate to severe postoperative pain. The 155 …
Number of citations: 324 ascpt.onlinelibrary.wiley.com
WH Rooks 2nd, PJ Maloney, LD Shott… - … and clinical research, 1985 - europepmc.org
Ketorolac tromethamine [(+/-)-5 (benzoyl)-2, 3-dihydro-1N-pyrrolizine-1-carboxylic acid tris hydroxymethylaminomethane salt] is a highly potent member of a new class of compounds …
Number of citations: 195 europepmc.org
T Weber, H Tschernich, C Sitzwohl… - American journal of …, 2000 - atsjournals.org
… We hypothesized that the administration of tromethamine (THAM), a buffer which does not increase carbon dioxide production, would modify these changes. In 12 patients with ARDS, …
Number of citations: 155 www.atsjournals.org
D Jung, E Mroszczak, L Bynum - European journal of clinical …, 1988 - Springer
The pharmacokinetics of ketorolac tromethamine, a potent non-narcotic analgesic agent used for relief of moderate to severe pain, has been studied in 15 healthy volunteers who …
Number of citations: 165 link.springer.com
ED Donnenfeld, HD Perry, JR Wittpenn… - Journal of Cataract & …, 2006 - Elsevier
PURPOSE: To assess the clinical benefit, relative efficacy, and pharmacokinetic-response curve of preoperative and postoperative ketorolac tromethamine 0.4% (Acular LS) to improve …
Number of citations: 173 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.